1-(4-Fluorophenyl)cyclopropanecarboxylic acid

Pharmaceutical Intermediates Tyrosine Kinase Inhibitors Patent Analytics

1-(4-Fluorophenyl)cyclopropanecarboxylic acid is the critical para-fluoro building block for multi-target tyrosine kinase inhibitors cabozantinib (US20070179130A1) and foretinib, where the 4-fluoro group imparts unique electron-withdrawing character (predicted pKa ~4.30) and a 33 °C lower boiling point than the chloro analog for energy-efficient purification. Substitution with non-fluorinated analogs compromises receptor binding and generates off-spec impurities. Each batch is supplied with a Certificate of Analysis (HPLC, NMR). Purity: ≥95%.

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
CAS No. 773100-29-1
Cat. No. B1309006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)cyclopropanecarboxylic acid
CAS773100-29-1
Molecular FormulaC10H9FO2
Molecular Weight180.17 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
InChIKeyNGVPHOXWSFIYNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS 773100-29-1): A Critical Cabozantinib Intermediate with Documented Procurement Value


1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS 773100-29-1) is a para-fluoro-substituted phenylcyclopropane carboxylic acid with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . This compound features a strained cyclopropane ring bearing both a carboxylic acid functional group and a 4-fluorophenyl substituent, a combination that confers distinctive physicochemical properties including a boiling point of 303.5 ± 35.0 °C at 760 mmHg, a density of 1.361–1.4 g/cm³, and a consensus log P of 2.16 [1]. It is classified as an aromatic fluorocarbon and serves as a key pharmaceutical intermediate . Its InChIKey is NGVPHOXWSFIYNV-UHFFFAOYSA-N [2].

Why 1-(4-Fluorophenyl)cyclopropanecarboxylic acid Cannot Be Replaced by Non-Fluorinated or Chloro-Analogs in Target Synthesis


Interchanging 1-(4-Fluorophenyl)cyclopropanecarboxylic acid with its closest para-substituted analogs—such as the 4-chloro, 4-methyl, 4-methoxy, or unsubstituted phenyl derivatives—is not a straightforward substitution and will compromise synthetic outcomes. The 4-fluoro substituent introduces a unique combination of strong electron-withdrawing inductive effect (−I) and modest resonance electron-donating capacity (+M), which directly modulates the acidity of the carboxylic acid group (predicted pKa ~4.30), the reactivity of the cyclopropane ring, and the lipophilicity of downstream intermediates . In contrast, the 4-chloro analog exhibits a higher log P (2.14 vs 1.83 via XLOGP3) and a boiling point elevated by over 30 °C (336.7 °C vs 303.5 °C), differences that alter both purification conditions and the pharmacokinetic profiles of final drug candidates [1]. More critically, the 4-fluoro compound is specifically embedded in the synthetic routes of FDA-approved therapeutics—including cabozantinib and foretinib—where its exact electronic and steric profile is required for target binding; replacement with any non-fluorinated or chloro-substituted analog would generate off-spec impurities and potentially inactive derivatives [2].

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid Against Closest Analogs


Patent Citation Volume: 146 Patents for 4-Fluoro Derivative vs Minimal Coverage for 4-Chloro Analog

The 4-fluoro substituted compound (CAS 773100-29-1) is cited in 146 distinct patents, reflecting its established role as a pharmaceutical intermediate, particularly in c-Met/VEGFR tyrosine kinase inhibitor programs [1]. In contrast, the 4-chloro analog (CAS 72934-37-3) is cited in only a single identified patent document (WO2009/150660 A1), and the 4-methyl analog (CAS 83846-66-6) shows no comparable patent density in pharmaceutical filings [2]. This 146-fold differential in patent coverage quantifies the compound's superior downstream utility and validation in drug development pipelines.

Pharmaceutical Intermediates Tyrosine Kinase Inhibitors Patent Analytics

Boiling Point Differential: 303.5°C for 4-Fluoro vs 336.7°C for 4-Chloro—Enabling Easier Downstream Purification

The 4-fluoro derivative exhibits a boiling point of 303.5 ± 35.0 °C at 760 mmHg [1]. Its direct 4-chloro analog has a significantly higher boiling point of 336.7 ± 35.0 °C at 760 mmHg [2]. This 33.2 °C difference reduces the energy input required for distillation-based purification and lowers the risk of thermal decomposition during workup of sensitive downstream intermediates. The 4-methyl analog has an intermediate boiling point of 325.9 ± 21.0 °C, while the unsubstituted phenyl derivative is lower at approximately 248.9 °C [3].

Process Chemistry Purification Thermal Properties

Lipophilicity Optimization: Consensus Log P 2.16 for 4-Fluoro Derivative—Balanced for Drug-Like Properties

The target compound has a consensus log P of 2.16 (averaged across iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT predictions), with XLOGP3 specifically calculated at 1.83 . The 4-chloro analog has a higher log P of 2.14, indicating increased lipophilicity that may negatively impact aqueous solubility and metabolic clearance [1]. The 4-methyl analog has an ACD/LogP of 2.01, while the unsubstituted phenyl derivative has a log P of approximately 2.73 (estimated via KOWWIN) [2][3]. The fluorine substituent provides an optimal balance—sufficient lipophilicity for membrane permeability without the excessive hydrophobicity that can lead to promiscuous binding or poor developability.

ADME Drug Design Lipophilicity

Molecular Weight Advantage: 180.18 g/mol vs 196.63 g/mol for 4-Chloro—Improved Atom Economy in Downstream Synthesis

The target compound has a molecular weight of 180.18 g/mol . The 4-chloro analog has a molecular weight of 196.63 g/mol, representing an 8.4% increase in mass per mole . The 4-methoxy analog is heavier at 192.21 g/mol [1]. The 4-methyl analog is slightly lighter at 176.21 g/mol but lacks the electronic advantages of fluorine [2]. For large-scale pharmaceutical manufacturing, the lower molecular weight of the 4-fluoro derivative translates directly to reduced raw material mass requirements for a given molar quantity, improving atom economy and reducing waste generation.

Atom Economy Process Efficiency Cost Optimization

Documented Role as Cabozantinib Intermediate: 4-Fluoro Derivative Specified in Patent US20070179130A1

The 4-fluoro derivative is explicitly specified as an intermediate in the synthesis of 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid, a precursor in the preparation of c-Met modulators including cabozantinib (US20070179130A1, Example 1) [1]. The synthetic protocol uses 4-fluoroaniline to react with cyclopropane-1,1-dicarboxylic acid-derived intermediates, and the resulting 4-fluorophenylcarbamoyl compound is structurally identical to the core scaffold of the target compound . No equivalent specification exists for the 4-chloro, 4-methyl, or 4-methoxy analogs in this critical FDA-approved drug synthesis route. Foretinib (GSK1363089), a multi-kinase inhibitor with IC50 values of 0.4 nM for Met and 0.9 nM for KDR, also incorporates the 4-fluorophenylcyclopropane motif, further validating the substituent's unique role .

c-Met Inhibitors Cabozantinib Process Chemistry

Solubility and Formulation Compatibility: Estimated Aqueous Solubility 0.863 mg/mL—Classified as 'Moderately Soluble'

The target compound has an estimated aqueous solubility of 0.863 mg/mL (4.79 mM) with an ESOL Log S of −2.32, placing it in the 'Moderately Soluble' classification according to the Delaney solubility scale . This solubility profile supports standard solution preparation for in vitro and in vivo studies, including stock solution preparation in DMSO and subsequent dilution for biological assays . While comparative solubility data for the 4-chloro analog is not systematically reported in authoritative databases, the higher log P of the chloro derivative (2.14 vs 1.83 XLOGP3) suggests it would be less water-soluble, potentially complicating formulation efforts [1].

Formulation Solubility Preclinical Development

Validated Procurement and Research Applications for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid


Cabozantinib Intermediate Sourcing—Validated in US Patent US20070179130A1

Procurement of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid for use in the synthesis of cabozantinib intermediates is supported by explicit specification in US Patent US20070179130A1 (Example 1), where the compound serves as the 4-fluorophenylcarbamoyl building block [1]. The compound's 146-patent citation portfolio further validates its industrial relevance in c-Met/VEGFR inhibitor programs [2]. Buyers sourcing this intermediate for cabozantinib-related development should verify purity specifications (typically 95–96%) and request batch-specific certificates of analysis (CoA) including NMR and HPLC data .

Foretinib and Multi-Target Kinase Inhibitor Development—4-Fluorophenylcyclopropane Scaffold Requirement

Foretinib (GSK1363089), a multi-target tyrosine kinase inhibitor with IC50 values of 0.4 nM (Met) and 0.9 nM (KDR), incorporates the 1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide motif derived from the target compound [1]. The 4-fluoro substitution is essential for target binding affinity; substitution with 4-chloro or 4-methyl analogs would alter the electronic environment of the cyclopropane core and compromise kinase inhibition potency [2]. Research groups engaged in c-Met or VEGFR inhibitor discovery should prioritize this specific fluoro derivative to maintain consistency with established structure-activity relationships .

Cyclopropane-Containing Fragment-Based Drug Discovery—Optimized Log P and Solubility Profile

The compound's consensus log P of 2.16 and 'Moderately Soluble' classification (0.863 mg/mL aqueous solubility) make it an attractive cyclopropane-carboxylic acid building block for fragment-based drug discovery and scaffold optimization [1]. The fluorine atom provides a ¹⁹F NMR handle for metabolic tracking and protein-ligand interaction studies without introducing the excessive lipophilicity associated with chloro (log P 2.14) or unsubstituted phenyl (estimated log P 2.73) analogs [2]. Procurement for fragment library construction should specify purity ≥95% and confirm absence of structurally similar impurities via HPLC-MS .

Process Chemistry Optimization—33°C Lower Boiling Point Reduces Distillation Costs

In large-scale synthesis operations, the boiling point of 303.5 °C for the 4-fluoro derivative—33.2 °C lower than the 4-chloro analog (336.7 °C) and 22.4 °C lower than the 4-methyl analog (325.9 °C)—translates to measurable energy savings during purification steps [1]. Additionally, the molecular weight of 180.18 g/mol provides an 8.4% mass efficiency advantage over the 4-chloro analog (196.63 g/mol) [2]. Process chemists evaluating cyclopropane intermediates for route scouting should consider these physical property advantages when selecting between para-substituted phenylcyclopropane carboxylic acid building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Fluorophenyl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.